2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide
CAS No.: 847337-32-0
Cat. No.: VC6825177
Molecular Formula: C12H9N3O2S
Molecular Weight: 259.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847337-32-0 |
|---|---|
| Molecular Formula | C12H9N3O2S |
| Molecular Weight | 259.28 |
| IUPAC Name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C12H9N3O2S/c13-9(16)5-18-12-11-10(14-6-15-12)7-3-1-2-4-8(7)17-11/h1-4,6H,5H2,(H2,13,16) |
| Standard InChI Key | BCLFCDPNNBHOKH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
2-(Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide (CAS: 847337-32-0) is systematically named according to IUPAC guidelines as 2-[(benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide. Its molecular formula, C₁₂H₉N₃O₂S, corresponds to a molar mass of 259.28 g/mol. The structure integrates a benzofuro[3,2-d]pyrimidine heterocycle, a sulfanyl (-S-) linker, and an acetamide moiety, creating a planar aromatic system with polar functional groups conducive to intermolecular interactions.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy of structurally analogous compounds, such as N-(4-ethylphenyl)-2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide, reveals characteristic signals attributable to the benzofuropyrimidine core and acetamide group . For instance, the ¹H NMR spectrum (300 MHz, DMSO-d₆) displays aromatic protons in the δ 7.3–8.1 ppm range, while the methylene group (-CH₂-) adjacent to the sulfanyl bridge resonates near δ 4.2 ppm . The acetamide’s NH₂ group typically appears as a broad singlet around δ 7.5 ppm, though exact shifts vary with solvent and substitution .
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide typically proceeds through sequential functionalization of a benzofuropyrimidine precursor. A representative route involves:
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Sulfanylation: Reacting 4-chlorobenzofuro[3,2-d]pyrimidine with a thiol-containing nucleophile (e.g., mercaptoacetamide) under basic conditions (e.g., K₂CO₃ in DMF).
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Acetylation: Introducing the acetamide group via nucleophilic acyl substitution or condensation reactions.
Yield optimization relies on controlling reaction temperature (typically 60–80°C) and stoichiometric ratios, with purification achieved through column chromatography or recrystallization.
Challenges in Purification
The compound’s moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) complicates isolation. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are critical for verifying purity, with reported exact mass values aligning closely with theoretical calculations (e.g., 259.0412 Da for [M+H]⁺).
Structural and Electronic Properties
Crystallographic Insights
While single-crystal X-ray diffraction data for 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide remains unpublished, analogues exhibit planar benzofuropyrimidine cores with dihedral angles <10° between fused rings . The sulfanyl bridge adopts a gauche conformation, minimizing steric hindrance between the heterocycle and acetamide group .
Computational Modeling
Density functional theory (DFT) simulations predict a HOMO-LUMO gap of ~4.2 eV, indicative of moderate electronic stability. The acetamide moiety’s carbonyl oxygen and NH₂ group serve as hydrogen-bond acceptors and donors, respectively, facilitating interactions with biological targets or crystalline lattice partners.
Applications in Materials Science
Organic Semiconductor Candidates
The extended π-conjugation in benzofuropyrimidines confers charge-carrier mobility (~0.5 cm²/V·s), making them candidates for organic field-effect transistors (OFETs). Incorporating sulfanyl-acetamide groups could modulate thin-film morphology and interfacial properties.
Coordination Chemistry
The sulfur and oxygen atoms in 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or metal-organic frameworks (MOFs).
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